molecular formula C5H10O2 B7760966 Isovaleric acid CAS No. 92634-50-9

Isovaleric acid

Cat. No.: B7760966
CAS No.: 92634-50-9
M. Wt: 102.13 g/mol
InChI Key: GWYFCOCPABKNJV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isovaleric acid primarily targets the enzyme isovaleryl-CoA-dehydrogenase (IVD) . This enzyme plays a crucial role in the catabolism of the essential branched-chain amino acid leucine . In normal metabolism, α-ketocaproate, a product of leucine, is catabolized to isovaleryl-CoA, which is then further converted by IVD .

Mode of Action

This compound is a product of the catabolism of leucine. In individuals with isovaleric acidemia, a deficiency in IVD leads to an accumulation of this compound . This buildup inhibits succinyl-CoA ligase in the tricarboxylic acid cycle and affects liver mitochondrial oxygen consumption with glutamic, 2-oxoglutaric, and succinic acids . Additionally, this compound has been found to act directly on colonic smooth muscle, causing muscle relaxation via the PKA pathway .

Biochemical Pathways

This compound is involved in the leucine degradation pathway. When the IVD enzyme is deficient, this compound accumulates, leading to a condition known as isovaleric acidemia . This condition disrupts the normal catabolism of leucine, leading to a harmful buildup of this compound in the body .

Pharmacokinetics

It is known that the compound is usually absorbed in the colon as a source of energy, or enters the bloodstream, where it then supports the regulation of fatty acid, glucose, and cholesterol metabolism .

Result of Action

The accumulation of this compound in the body due to IVD deficiency can lead to isovaleric acidemia, a potentially serious condition. Symptoms can range from asymptomatic to severe and life-threatening, including metabolic acidosis, elevated lactate, hyperammonemia, elevated urinary ketone bodies, and a characteristic ‘sweaty feet’ odor . If left untreated, severe neurological impairment and multiple episodes of metabolic derangements may occur .

Action Environment

Environmental factors, such as diet, can influence the action of this compound. For instance, a high-protein diet can exacerbate the symptoms of isovaleric acidemia, as protein-rich foods contain leucine, which is broken down into this compound . Therefore, individuals with isovaleric acidemia are often advised to follow a low-protein diet . Additionally, the compound’s action can be influenced by the presence of old, oxidized hops, which can lead to its accumulation .

Biochemical Analysis

Biochemical Properties

Isovaleric acid interacts with various enzymes, proteins, and other biomolecules. This disease is caused by a deficiency in isovaleryl-CoA dehydrogenase (IVD), an enzyme that this compound interacts with .

Cellular Effects

This compound influences cell function significantly. In the context of Isovaleric acidemia, it can lead to acute metabolic crisis and psychomotor delay . It impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, in Isovaleric acidemia, variants of the IVD gene can affect the function of the enzyme, thereby influencing the action of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that high doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. In the case of Isovaleric acidemia, the metabolic pathways are disrupted due to a deficiency in the IVD enzyme .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isovaleric acid can be synthesized through several methods. One common laboratory method involves the hydroformylation of isobutylene with syngas (a mixture of hydrogen and carbon monoxide), forming isovaleraldehyde, which is then oxidized to produce this compound . The reaction can be represented as follows:

(CH3)2C=CH2+H2+CO(CH3)2CHCH2CHO(CH3)2CHCH2CO2H(CH₃)₂C=CH₂ + H₂ + CO → (CH₃)₂CHCH₂CHO → (CH₃)₂CHCH₂CO₂H (CH3​)2​C=CH2​+H2​+CO→(CH3​)2​CHCH2​CHO→(CH3​)2​CHCH2​CO2​H

Industrial Production Methods: In industrial settings, this compound is produced by the hydroformylation of isobutylene followed by oxidation . Another method involves the cyanation of isobutyl bromide to form isovaleronitrile, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of sodium cyanide and sulfuric acid .

Comparison with Similar Compounds

Isovaleric acid is similar to other short-chain fatty acids such as:

Uniqueness: this compound is unique due to its branched structure and its distinctive odor. It is also notable for its role in metabolic disorders like isovaleric acidemia .

Properties

IUPAC Name

3-methylbutanoic acid
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InChI

InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
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InChI Key

GWYFCOCPABKNJV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CC(=O)O
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Molecular Formula

C5H10O2
Record name ISOPENTANOIC ACID
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DSSTOX Substance ID

DTXSID5029182
Record name Isovaleric acid
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Molecular Weight

102.13 g/mol
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Physical Description

Isopentanoic acid is a colorless liquid with a penetrating odor. It is slightly soluble in water. It is corrosive to metals and to tissue., Liquid, Liquid with a disagreeable odor like rancid cheese; [Merck Index] Clear colorless liquid with a disagreeable odor; [CHEMINFO], colourless to pale yellow liquid with a disagreeable, rancid, cheese-like odour
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Record name Butanoic acid, 3-methyl-
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Boiling Point

176.5 °C @ 760 MM HG, 175.00 to 177.00 °C. @ 760.00 mm Hg
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Flash Point

70 °C
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Solubility

SOL IN 24 PARTS WATER; SOL IN ALCOHOL, ETHER, CHLOROFORM, In water, 4.07X10+4 mg/l at 20 °C, 40.7 mg/mL, soluble in alcohol, ether and water
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Density

0.931 @ 20 °C/4 °C, 0.923-0.928
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Vapor Pressure

0.44 [mmHg], 0.44 mm Hg at 25 °C
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Mechanism of Action

(14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS SHOWED ISOPROPYL GROUP WAS MORE EFFICIENTLY UTILIZED FOR CHOLESTEROL SYNTH THAN CARBOXYL GROUPS, & ALSO MORE EFFICIENTLY UTILIZED THAN FATTY ACID SYNTH. CLEAVAGE OF ACID INTO 2 FRAGMENTS OCCURS BEFORE CHOLESTEROL SYNTH. (14)C-LABELED ISOVALERIC ACID ADMIN ORALLY TO RATS APPEARS TO ENHANCE THE INCORPORATION OF CARBON DIOXIDE INTO CHOLESTEROL., All liver mitochondrial preparations were affected by 1.19 mM isovalerate. Isovaleryl CoA is a potent inhibitor of succinate:CoA ligase (SCL) with positive cooperativity and half-maximal inhibition at 273 +/-11 uM isovaleryl CoA. The investigators suggested that inhibition of the citric acid cycle at the SCL step may be a general mechanism of organic acid toxicity to mitochondria.
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Color/Form

Colorless liquid

CAS No.

503-74-2, 35915-22-1, 92634-50-9
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Melting Point

-29.3 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is isovaleric acidemia diagnosed?

A: Diagnosis of isovaleric acidemia involves analyzing urine for elevated levels of isovalerylglycine, a conjugated form of isovaleric acid. [, , ] Prenatal diagnosis is also possible through the measurement of isovalerylglycine in amniotic fluid and enzymatic studies on cultured amniocytes. [, ]

Q2: What are the clinical manifestations of isovaleric acidemia?

A: Isovaleric acidemia can manifest in acute and chronic-intermittent forms. The acute neonatal form presents with severe symptoms like lethargy, coma, ketoacidosis, and a distinctive "sweaty feet" odor due to the build-up of this compound. [, , , , ] The chronic-intermittent form may present later in life with milder, episodic symptoms triggered by factors like infections or high protein intake. [, , , ]

Q3: How does this compound impact leucine metabolism?

A: In isovaleric acidemia, the deficiency of isovaleryl-CoA dehydrogenase hinders the breakdown of isovaleryl-CoA, a metabolic intermediate in the leucine catabolic pathway. This blockage leads to the accumulation of isovaleryl-CoA and its subsequent conversion into this compound, resulting in elevated levels of both compounds in the body. [, , , ]

Q4: How does the body attempt to detoxify excess this compound?

A: The human body attempts to detoxify excess this compound by conjugating it with glycine to form isovalerylglycine, which is more readily excreted in urine. This conjugation reaction is catalyzed by the enzyme glycine-N-acylase. [, , , ]

Q5: What is the role of glycine therapy in managing isovaleric acidemia?

A: Glycine supplementation is used to manage isovaleric acidemia by promoting the detoxification of this compound. It provides additional glycine for conjugation with this compound, leading to increased excretion of isovalerylglycine. [, , , ]

Q6: Beyond glycine conjugation, are there other detoxification mechanisms for this compound?

A: Research suggests that in neonates, detoxification mechanisms beyond glycine conjugation might be at play. This is based on observations of a rapid decline in serum this compound levels after glycine administration, without a corresponding increase in urinary isovalerylglycine excretion. This suggests potential alternative routes of excretion, such as through the gastrointestinal tract, or other mechanisms independent of isovalerylglycine synthesis. []

Q7: How effective is dietary leucine restriction in managing isovaleric acidemia?

A: Dietary leucine restriction is a crucial aspect of isovaleric acidemia management as it directly addresses the root cause of the disorder. By limiting the intake of leucine, the production of this compound is reduced, thereby decreasing the metabolic burden on the deficient enzyme. [, , ]

Q8: What is the role of carnitine in isovaleric acidemia management?

A: While not as commonly used as glycine, carnitine supplementation has shown potential benefits in managing isovaleric acidemia. Like glycine, carnitine might help conjugate and eliminate excess this compound, offering an alternative or complementary approach to treatment. []

Q9: How does this compound impact energy metabolism?

A: Studies show that this compound can inhibit key enzymes involved in energy metabolism, particularly pyruvate dehydrogenase and 2-oxo-glutarate dehydrogenase. This inhibition disrupts the normal flow of metabolic pathways, potentially contributing to the ketoacidosis observed during acute episodes of isovaleric acidemia. []

Q10: Can this compound be used as a biomarker for diagnosing other diseases?

A: Research suggests that this compound levels in bodily fluids like blood and pancreatic fistula drainage are elevated in patients with pancreatic necrosis compared to healthy individuals. This finding indicates its potential as a diagnostic marker for this condition. []

Q11: Does this compound play a role in human body odor?

A: this compound is known to contribute significantly to foot malodor. It is produced by skin-resident bacteria, primarily Staphylococcus species, through the breakdown of the amino acid leucine, which is found in sweat and skin cells. [, ]

Q12: Can the production of this compound by skin bacteria be controlled?

A: Research has shown that antimicrobial agents like 4,4ʹ dichloro 2‐hydroxydiphenyl ether (DCPP), commonly used in textile treatments, can effectively inhibit the growth of bacteria responsible for this compound production on fabrics. [] This finding suggests a potential approach to managing body odor by incorporating such antimicrobial agents into textiles.

Q13: What are the industrial applications of this compound?

A: this compound is utilized in the synthesis of various commercially important compounds. One notable example is its use in the production of this compound esters, which serve as key intermediates in the synthesis of pharmaceuticals like Validol, Corvalol, and others. [] These applications highlight the significance of this compound in the pharmaceutical industry.

Q14: Can this compound be synthesized through chemical methods?

A: Yes, this compound esters, precursors to the acid itself, can be synthesized through a process known as isobutylene hydroalkoxycarbonylation. This method involves reacting isobutylene with carbon monoxide and various alcohols in the presence of a catalyst. [] This synthetic approach offers a controlled and efficient way to produce this compound derivatives for various applications.

Q15: Is this compound found in natural sources?

A: Yes, this compound is found in various plants, particularly in the roots of Valeriana species. These plants are often used in traditional medicine for their sedative and calming effects. [, ] Extraction methods, like those using aqueous alcohol solutions, have been developed to isolate this compound from these plant sources. []

Q16: What are the challenges associated with extracting this compound from natural sources?

A: Extracting this compound from natural sources like Valerian roots presents challenges due to its chemical properties. The compound's diphilic nature, possessing both hydrophilic and hydrophobic parts, influences its interaction with different solvents during extraction. []

Q17: What are the potential applications of this compound in agriculture?

A: this compound has potential applications in animal agriculture. Studies have explored its effects on rumen fermentation in sheep. It has been shown to influence the production of certain volatile fatty acids in the rumen, potentially impacting nutrient utilization and animal productivity. []

Q18: Does this compound affect the odor of food products?

A: In the brewing industry, elevated levels of this compound can negatively impact the flavor and aroma of beer, leading to undesirable cheesy or sweaty feet off-flavors. [] Controlling the production of this compound during the brewing process, potentially through process optimization or microbial management, is crucial for maintaining beer quality.

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